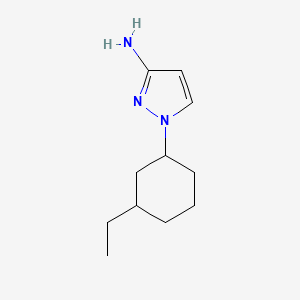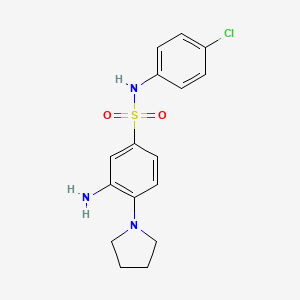
3-amino-N-(4-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(4-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of an amino group, a chlorophenyl group, a pyrrolidinyl group, and a benzene sulfonamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Sulfonamide Moiety: This can be achieved by reacting a suitable sulfonyl chloride with an amine.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzene ring with a chlorophenyl group, often using a Friedel-Crafts alkylation reaction.
Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrrolidinyl ring.
Reduction: Reduction reactions may target the sulfonamide moiety or the chlorophenyl group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, sulfonamides are often studied for their antimicrobial properties. This compound may exhibit similar activities and could be investigated for its potential as an antibacterial or antifungal agent.
Medicine
Medicinally, sulfonamides have been used to treat bacterial infections. This compound could be explored for its efficacy against resistant strains of bacteria or for its potential in treating other diseases.
Industry
In industry, sulfonamides are used in the production of dyes, herbicides, and other chemicals. This compound could find applications in these areas due to its structural features.
Wirkmechanismus
The mechanism of action of 3-amino-N-(4-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide would likely involve inhibition of enzyme activity, similar to other sulfonamides. It may target enzymes involved in folate synthesis, thereby disrupting bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide with broad-spectrum antibacterial activity.
Uniqueness
What sets 3-amino-N-(4-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H18ClN3O2S |
|---|---|
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
3-amino-N-(4-chlorophenyl)-4-pyrrolidin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClN3O2S/c17-12-3-5-13(6-4-12)19-23(21,22)14-7-8-16(15(18)11-14)20-9-1-2-10-20/h3-8,11,19H,1-2,9-10,18H2 |
InChI-Schlüssel |
FDNALNJNGIYCKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine](/img/structure/B13069253.png)
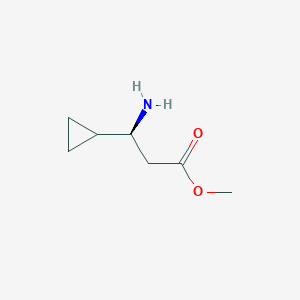
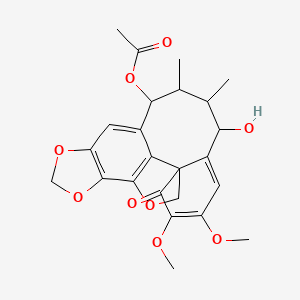

![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13069278.png)
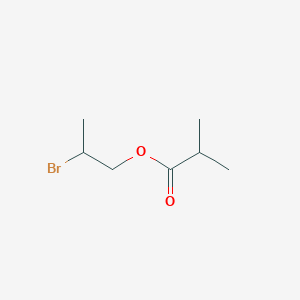

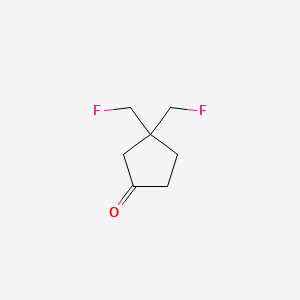
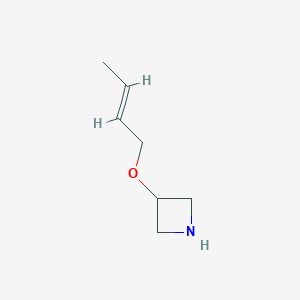
![(5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13069306.png)

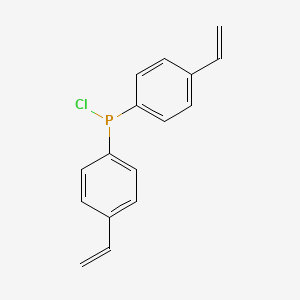
![4-[(4-Bromooxolan-3-yl)oxy]oxane](/img/structure/B13069312.png)
